molecular formula C13H18O B7845530 2',3,3'-Trimethylbutyrophenone

2',3,3'-Trimethylbutyrophenone

Cat. No.: B7845530
M. Wt: 190.28 g/mol
InChI Key: ZHOPROQELOTJQN-UHFFFAOYSA-N
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Description

2’,3,3’-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O. It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by its unique structure, which includes a phenyl group attached to a butyrophenone backbone with three methyl groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,3’-Trimethylbutyrophenone typically involves the use of Grignard reactions. The process begins with the preparation of a Grignard reagent, which is then reacted with a suitable precursor to form the desired product. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2’,3,3’-Trimethylbutyrophenone may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3,3’-Trimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2’,3,3’-Trimethylbutyrophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2’,3,3’-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

2’,3,3’-Trimethylbutyrophenone can be compared with other similar compounds, such as:

The uniqueness of 2’,3,3’-Trimethylbutyrophenone lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)8-13(14)12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOPROQELOTJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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